(2-Azidoacetyl) 2-azidoacetate
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Overview
Description
Azidoacetic acid NHS ester is a simple azido-containing reagent with an N-hydroxysuccinimide (NHS) ester . It can be reacted with primary amines at pH 7-9 forming a stable amide bond . The azide allows for chemoselective ligation with an alkyne or cyclooctyne . It is generally used to functionalize amines and amino acids with azidoacetyl groups .
Molecular Structure Analysis
The molecular structure of azido compounds typically includes a nitrogen-rich azide group (-N3). For example, Azidoacetic acid NHS ester has the empirical formula C6H6N4O4 and a molecular weight of 198.14 .Chemical Reactions Analysis
Azidoacetic acid NHS ester can react with primary amines at pH 7-9 to form a stable amide bond . The azide group allows for chemoselective ligation with an alkyne or cyclooctyne .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . For example, Azidoacetic acid NHS ester is a powder or crystal at room temperature and should be stored at -20°C .Scientific Research Applications
Applications in Chemical Decomposition
Thermal Decomposition Studies : The thermal decomposition of compounds like 2-azidoethyl acetate has been studied using techniques like matrix isolation infrared spectroscopy and ultraviolet photoelectron spectroscopy. These studies revealed the mechanisms and the products of decomposition at different temperatures, providing insights into their concerted and stepwise decomposition mechanisms (Hooper et al., 2002).
Applications in Mass Spectrometry
Fragmentation Mechanisms in Mass Spectrometry : 2-azidoacetyl compounds have been synthesized and studied under electron ionization conditions in mass spectrometry. This research helps in understanding the fragmentation mechanisms of aliphatic α-carbonyl azides, providing insights into the substituent effects on the abundance and nature of ions resulting from molecular ion fragmentation (Duarte et al., 2003).
Applications in Chemical Synthesis
Synthesis of Triazole Derivatives : 2-azidoacetic acid has been used in the synthesis of compounds like 2-(4-Ethoxycarbonyl-5-methyl-1H-1,2,3-triazol-1-yl)acetic acid. This process involves reaction with compounds like ethyl acetylacetate, and the resulting products are linked by strong intermolecular hydrogen bonds (Wang & Zhao, 2010).
Synthesis of N-GlcNAz Asparagine Building Block : N-Azidoacetyl-d-glucosamine (GlcNAz) serves as a useful tool in chemical biology. It has been used for the practical synthesis of FmocAsn(N-Ac3GlcNAz)OH, a building block for solid-phase peptide synthesis (SPPS), providing a platform for enzymatic glycan extension and facilitating the study of various biological processes (Marqvorsen et al., 2019).
Applications in Catalysis
Nickel(II) Catalyzed Reactions : N-Azidoacetyl compounds like thioimides have been used in nickel(II) catalyzed reactions for the synthesis of compounds like lacosamide. These processes demonstrate the potential for azido compounds in facilitating enantioselective and catalytic synthesis, providing pathways to access a wide range of enantiomerically pure compounds (Teloxa et al., 2020).
Applications in Materials Science
Synthesis of Novel Azido Ester Plasticizers : Compounds like 3-azido-2,2-bis(azidomethyl)propyl 2-azidoacetate (ABAMPA) have been synthesized, showcasing potential applications in explosive and propellant formulations due to their high energy and remarkable thermostability (Wang et al., 2018).
Mechanism of Action
Target of Action
The primary target of (2-Azidoacetyl) 2-azidoacetate is primary amines . This compound is generally used to functionalize amines and amino acids with azidoacetyl groups . The role of these primary amines is to react with the N-hydroxysuccinimide (NHS) ester of this compound at pH 7-9, forming a stable amide bond .
Mode of Action
This compound interacts with its targets, the primary amines, through a reaction that forms a stable amide bond . This reaction occurs at a pH between 7 and 9 . The azide in this compound allows for chemoselective ligation with an alkyne or cyclooctyne .
Biochemical Pathways
The biochemical pathways affected by this compound involve the functionalization of amines and amino acids with azidoacetyl groups . This process is generally used in click chemistry applications . The downstream effects of these pathways are the formation of stable amide bonds and the potential for further reactions with alkynes or cyclooctynes .
Pharmacokinetics
and is typically stored at −20°C. These factors may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of stable amide bonds with primary amines . This results in the functionalization of amines and amino acids with azidoacetyl groups , which can then undergo further reactions in click chemistry applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction with primary amines occurs at a pH between 7 and 9 , indicating that the pH of the environment can affect the compound’s action. Additionally, the compound is typically stored at −20°C , suggesting that temperature may also play a role in its stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(2-Azidoacetyl) 2-azidoacetate is generally used to functionalize amines and amino acids with azidoacetyl groups . It is generally used in click chemistry applications . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Cellular Effects
Given its ability to functionalize amines and amino acids with azidoacetyl groups , it may have significant effects on protein function and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a stable amide bond with primary amines at pH 7-9 . This allows for chemoselective ligation with an alkyne or cyclooctyne .
Properties
IUPAC Name |
(2-azidoacetyl) 2-azidoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O3/c5-9-7-1-3(11)13-4(12)2-8-10-6/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAWNCFNXOKHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CN=[N+]=[N-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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